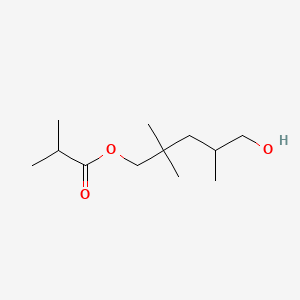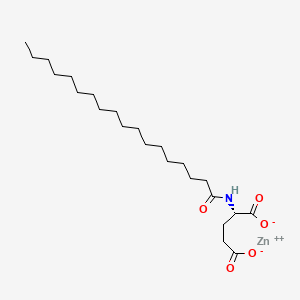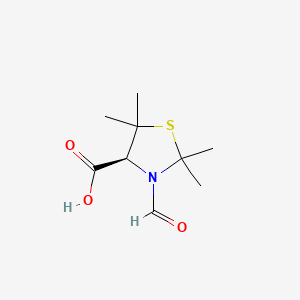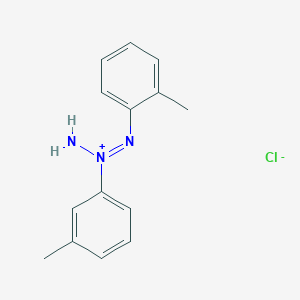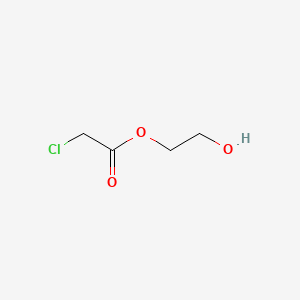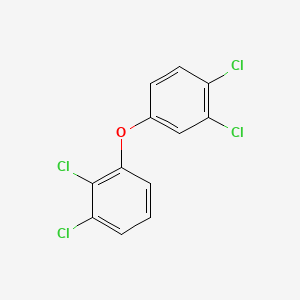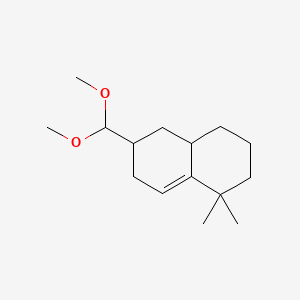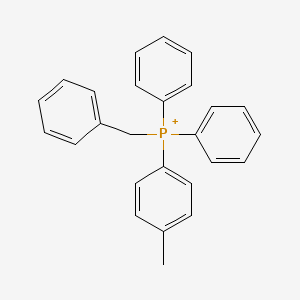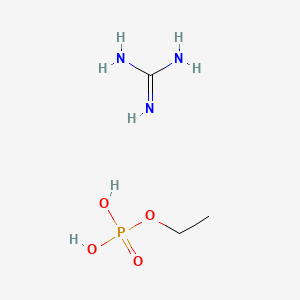
Einecs 299-237-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves the reaction of ethyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of Ethyl Dihydrogen Phosphate with Guanidine: Ethyl dihydrogen phosphate is reacted with guanidine in a suitable solvent under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Ethyl dihydrogen phosphate, compound with guanidine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ethyl dihydrogen phosphate, compound with guanidine (1:1), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl dihydrogen phosphate, compound with guanidine (1:1), can be compared with other similar compounds such as:
- Methyl dihydrogen phosphate, compound with guanidine (1:1)
- Propyl dihydrogen phosphate, compound with guanidine (1:1)
These compounds share similar chemical structures and properties but may differ in their specific applications and effects. Ethyl dihydrogen phosphate, compound with guanidine (1:1), is unique due to its specific molecular structure and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
93858-02-7 |
|---|---|
Formule moléculaire |
C3H12N3O4P |
Poids moléculaire |
185.12 g/mol |
Nom IUPAC |
ethyl dihydrogen phosphate;guanidine |
InChI |
InChI=1S/C2H7O4P.CH5N3/c1-2-6-7(3,4)5;2-1(3)4/h2H2,1H3,(H2,3,4,5);(H5,2,3,4) |
Clé InChI |
UQRLIPXRQBVSBI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


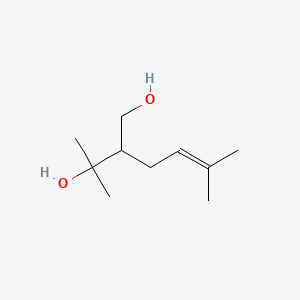
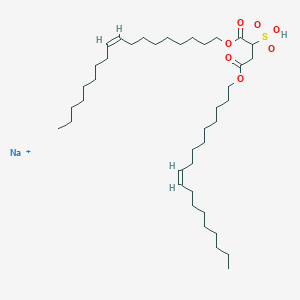
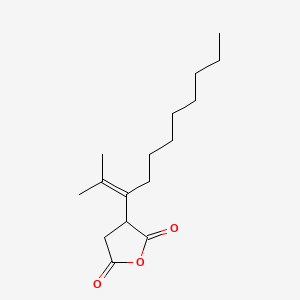
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
